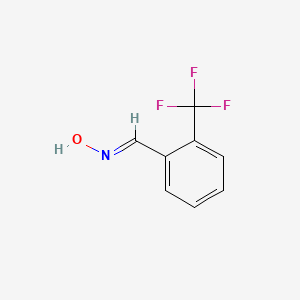

2-(Trifluoromethyl)benzaldehyde oxime

Description

Significance of Oxime Functionality in Modern Synthetic Methodologies

The oxime functional group (C=N-OH) is a cornerstone in organic synthesis, valued for its stability and versatile reactivity. numberanalytics.comnsf.gov Historically discovered in the 19th century, oximes are now recognized as crucial synthetic building blocks. numberanalytics.com They are readily synthesized via condensation reactions between aldehydes or ketones and hydroxylamine (B1172632). numberanalytics.comvedantu.com

The significance of oximes in modern synthesis is multifaceted:

Synthetic Intermediates: Oximes serve as precursors for a wide array of other functional groups and molecular structures. They can be converted into amines, nitriles, and amides through reactions like the Beckmann rearrangement. numberanalytics.comvedantu.comijprajournal.com Their derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comtaylorandfrancis.com

Heterocycle Synthesis: The oxime moiety is instrumental in constructing nitrogen- and oxygen-containing heterocyclic compounds, such as isoxazolines, which are valuable scaffolds in medicinal chemistry. nsf.govresearchgate.netresearchgate.net

Protecting Groups: Due to their stability and the ability to be hydrolyzed back to the original carbonyl compound, oximes are effective protecting groups for aldehydes and ketones during multi-step syntheses. ijprajournal.comnih.gov

Bioconjugation and Materials Science: The reactivity of oximes has been harnessed in bioconjugation techniques and in the development of advanced materials, including polymers and nanomaterials. nsf.govnumberanalytics.comresearchgate.net The unique properties of the N-O bond in oximes are also utilized in creating dynamic and energetic materials. nsf.gov

The diverse reactivity of oximes makes them indispensable tools for chemists to build molecular complexity. nsf.govijprajournal.com

Influence of Trifluoromethylation on Molecular Reactivity and Design

The introduction of a trifluoromethyl (–CF₃) group into an organic molecule is a powerful strategy in medicinal chemistry and materials science. bohrium.comnih.gov The –CF₃ group imparts a unique set of properties that can significantly alter the parent molecule's behavior. mdpi.com

Key effects of trifluoromethylation include:

Electronic Properties: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This influences the reactivity of nearby functional groups, often affecting the acidity or basicity of the molecule. wikipedia.orgorientjchem.org

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the –CF₃ group highly resistant to metabolic oxidation. mdpi.com This property is often exploited in drug design to increase a compound's half-life and reduce the required dosage. mdpi.com

Lipophilicity and Bioavailability: The –CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, thereby improving its absorption and bioavailability. mdpi.comnih.gov

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom. mdpi.comwikipedia.org This substitution can fine-tune steric and electronic properties to enhance binding affinity to biological targets or to block metabolic pathways without drastically changing the molecular size. mdpi.comwikipedia.org

These combined effects make trifluoromethylation a critical tool for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. mdpi.commdpi.com

| Property | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) | Impact of Substitution |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters molecular reactivity and acidity/basicity. wikipedia.orgorientjchem.org |

| Lipophilicity (Hansch parameter, π) | ~0.5 | ~1.0 | Increases lipophilicity, affecting solubility and membrane permeability. mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Enhances metabolic stability and in vivo half-life. mdpi.com |

| Steric Size (van der Waals radius) | Similar to Chlorine | Similar to Chlorine | Allows for bioisosteric replacement of other groups. mdpi.com |

Historical Context and Evolution of Research on Fluorinated Benzaldehyde (B42025) Oximes

The development of fluorinated benzaldehyde oximes is a result of the convergence of two distinct historical streams in chemistry: the synthesis of oximes and the rise of organofluorine chemistry.

The study of oximes began in the 19th century, establishing them as a fundamental class of organic compounds. numberanalytics.com Separately, the field of organofluorine chemistry started to take shape even before the isolation of elemental fluorine. Early milestones include the first synthesis of an organofluorine compound in 1835 and the development of the halogen exchange (halex) method, notably the Swarts reaction in 1892, which provided a viable route to fluorinated compounds. nih.gov

The specific use of the trifluoromethyl group in biologically relevant molecules dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org The synthesis of aromatic compounds with fluorinated side chains, such as converting a –CCl₃ group to a –CF₃ group, was reported by Swarts in 1898 and later improved using HF in the 1930s. nih.gov

Over the 20th century, the development of new trifluoromethylating reagents expanded the synthetic chemist's toolkit. Reagents such as Langlois' reagent (sodium trifluoromethanesulfinate), Umemoto's reagents, and Togni's reagents have made the introduction of the –CF₃ group more efficient and versatile. orientjchem.orgbeilstein-journals.orgresearchgate.netnih.gov This progress enabled the synthesis of increasingly complex fluorinated molecules, including various fluorinated benzaldehydes and their subsequent conversion into oximes like 4-fluorobenzaldehyde (B137897) oxime and p-trifluoromethyl-benzaldehyde oxime. ontosight.aibiosynth.comwikipedia.org The creation of these compounds marked the successful integration of fluorine chemistry with traditional organic synthesis, providing novel building blocks for further chemical exploration.

Overview of Current Research Trends and Emerging Areas for 2-(Trifluoromethyl)benzaldehyde (B1295035) Oxime

Current research involving 2-(trifluoromethyl)benzaldehyde oxime and related structures focuses on leveraging its unique properties for advanced organic synthesis and medicinal chemistry applications.

One major trend is the development of novel synthetic methodologies. Researchers are exploring efficient, transition-metal-free, multi-component reactions to synthesize α-trifluoromethylated ethanone (B97240) oximes from simple starting materials. rsc.org In these reactions, reagents can serve multiple roles, for instance as both an oxidant and an oxime source. rsc.org This aligns with the broader chemical goal of atom economy and procedural simplicity.

Another significant area is the use of fluorinated oximes in the synthesis of complex heterocyclic structures. For example, the fluorocyclization of unsaturated oximes is being investigated as a route to generate 5-fluoromethylated isoxazolines, which are recognized as bioactive scaffolds. researchgate.net The reactivity of the oxime radical is also being explored for both intramolecular and intermolecular reactions, offering new pathways for C-O and C-N bond formation. nih.gov

In medicinal chemistry, the combination of the oxime and trifluoromethyl groups is of interest for creating new therapeutic agents. Oxime analogues are being investigated for their potential to act as enzyme inhibitors or to exhibit antimicrobial properties. researchgate.netmdpi.com The trifluoromethyl group is known to enhance the biological activity of many compounds, and its placement on a benzaldehyde oxime framework provides a template for designing new drug candidates. researchgate.netnih.gov The compound 2-(trifluoromethyl)benzaldehyde oxime itself serves primarily as a key intermediate, a building block for accessing these more complex and potentially bioactive molecules. innospk.com

| Reaction/Application | Description | Significance |

|---|---|---|

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. vedantu.com | A fundamental method for synthesizing amides, including industrial precursors like caprolactam for Nylon-6. vedantu.comnih.gov |

| Reduction | Conversion of oximes to primary amines using reducing agents. | Provides a direct route from carbonyl compounds to amines. ijprajournal.com |

| Dehydration | Elimination of water from an aldoxime to form a nitrile. | A common method for nitrile synthesis. wikipedia.org |

| Cycloaddition Reactions | Participation in reactions to form heterocyclic rings like isoxazolines. nsf.gov | Access to important scaffolds for medicinal and materials chemistry. nsf.govresearchgate.net |

| Radical Reactions | Formation of iminyl radicals for subsequent additions or cyclizations. nsf.govnih.gov | Enables novel bond formations under mild conditions. nsf.gov |

Structure

3D Structure

Properties

CAS No. |

74467-00-8 |

|---|---|

Molecular Formula |

C8H6F3NO |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

(NZ)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5- |

InChI Key |

GBZLIAANNYDSOB-XGICHPGQSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)C(F)(F)F |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\O)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)C(F)(F)F |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Trifluoromethyl Benzaldehyde Oxime

Conventional Condensation Routes from 2-(Trifluoromethyl)benzaldehyde (B1295035)

The reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime is a classic and widely used transformation in organic chemistry.

The most fundamental method for the synthesis of 2-(Trifluoromethyl)benzaldehyde oxime is the direct reaction of 2-(Trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. In a typical stoichiometric approach, the aldehyde is treated with an equimolar or a slight excess of hydroxylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride and liberate free hydroxylamine. Common bases used for this purpose include sodium acetate (B1210297), pyridine (B92270), or sodium hydroxide (B78521). The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

While stoichiometric methods are effective, catalytic approaches have been developed to enhance the reaction rate and efficiency. These methods often involve the use of a catalyst to facilitate either the formation of free hydroxylamine or the dehydration step.

The yield and purity of 2-(Trifluoromethyl)benzaldehyde oxime are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize the synthesis.

Solvent Systems: The choice of solvent plays a crucial role. Protic solvents like ethanol (B145695) and water are commonly employed, as they can effectively dissolve the hydroxylamine hydrochloride and the base. A study highlighted the use of a biphasic system of water and ethyl acetate, which can simplify the workup procedure and isolation of the product.

Temperature: The reaction is typically carried out at temperatures ranging from room temperature to reflux. The optimal temperature depends on the specific reagents and solvent system used. For instance, some procedures recommend maintaining the temperature at 20-25°C to minimize the formation of byproducts.

Reagent Ratios: The molar ratio of 2-(Trifluoromethyl)benzaldehyde to hydroxylamine hydrochloride and the base is a critical factor. Using a slight excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) is common to ensure complete conversion of the aldehyde. The amount of base is typically stoichiometric to the hydroxylamine hydrochloride to ensure its complete neutralization.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Reference |

| Solvent | Ethanol/Water | Water/Ethyl Acetate | Methanol | >95% | |

| Temperature | Room Temperature | 50°C | Reflux | 90-98% | |

| Base | Sodium Acetate | Sodium Hydroxide | Pyridine | High |

Catalytic Enhancements in Oxime Formation

To improve the efficiency and environmental footprint of the synthesis, various catalytic systems have been explored.

Certain metal salts have been found to effectively catalyze the oximation of aldehydes, including those with electron-withdrawing groups like the trifluoromethyl group. For example, manganese(II) chloride tetrahydrate (MnCl2·4H2O) has been reported as an efficient catalyst for the synthesis of aldoximes and ketoximes. The catalytic activity is attributed to the Lewis acidity of the metal ion, which activates the carbonyl group towards nucleophilic attack by hydroxylamine. Similarly, zinc chloride (ZnCl2) has been used as a catalyst in the synthesis of oximes under solvent-free conditions, offering high yields and short reaction times.

In recent years, nanomaterials have emerged as highly effective catalysts due to their large surface area and unique electronic properties. Zinc oxide (ZnO) nanoparticles have been successfully employed as a reusable and efficient catalyst for the synthesis of various oximes from aldehydes and ketones. The reaction proceeds smoothly under mild conditions, and the catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity.

The development of catalytic methods for the synthesis of 2-(Trifluoromethyl)benzaldehyde oxime aligns with the principles of green chemistry. These catalytic approaches offer several advantages over traditional stoichiometric methods, including:

Higher Atom Economy: Catalytic amounts of reagents are used, reducing waste.

Milder Reaction Conditions: Many catalytic systems operate at lower temperatures and pressures, saving energy.

Use of Greener Solvents: Some methods utilize water or solvent-free conditions, minimizing the use of volatile organic compounds.

Catalyst Reusability: Heterogeneous catalysts like ZnO nanoparticles can be easily recovered and reused, reducing costs and environmental impact.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| MnCl2·4H2O | H2O | Room Temp | 15-120 | 85-96 | |

| ZnCl2 | Solvent-free | 60 | 5-10 | 94-98 | |

| ZnO Nanoparticles | Ethanol | Reflux | 10-45 | 88-98 |

Exploration of Alternative Precursors for 2-(Trifluoromethyl)benzaldehyde Oxime Synthesis

The synthesis of 2-(Trifluoromethyl)benzaldehyde oxime is fundamentally reliant on the availability of its direct precursor, 2-(Trifluoromethyl)benzaldehyde. Consequently, the exploration of alternative precursors for the oxime is intrinsically linked to the various synthetic pathways developed for the aldehyde. Research has established several distinct routes to 2-(Trifluoromethyl)benzaldehyde, starting from different commercially available materials. Each of these routes represents an alternative pathway to the final oxime product, as the concluding oximation step is a well-established and generally high-yielding reaction.

The standard method for converting an aldehyde to an oxime involves its reaction with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine. quora.comwikipedia.org The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. quora.comquora.com This is followed by dehydration to yield the oxime. quora.com This straightforward conversion means that the diversity of synthetic strategies for 2-(Trifluoromethyl)benzaldehyde oxime lies primarily in the methods used to prepare its aldehyde precursor.

Several key alternative precursors for the synthesis of 2-(Trifluoromethyl)benzaldehyde have been reported in scientific literature and patents, each with its own set of reaction conditions and yields. These precursors offer different economic and process-related advantages and disadvantages.

One prominent pathway begins with o-Xylene . This multi-step process involves chlorination and fluorination to produce o-trifluoromethyl xylylene dichlorides, which are then hydrolyzed to yield 2-(Trifluoromethyl)benzaldehyde. google.comgoogle.com A specific method discloses heating the chlorinated and fluorinated intermediates in an acetic acid/sodium acetate system at 160°C in an autoclave, resulting in a 93.5% yield of the aldehyde. google.com

Another well-documented precursor is 2-Bromobenzotrifluoride . This approach utilizes a Grignard reaction, where the aryl bromide is treated with magnesium in anhydrous tetrahydrofuran (B95107) (THF) to form a Grignard reagent. This organometallic intermediate then reacts with a formylating agent, such as N-methyl-N-phenylformamide, followed by acidic workup to furnish 2-(Trifluoromethyl)benzaldehyde with a reported yield of 68.3%. google.comgoogle.com

o-Trifluoromethylaniline serves as a precursor in a route involving diazotization. The aniline (B41778) derivative is converted into a diazonium salt, which then reacts with formoxime to produce the target aldehyde. google.comgoogle.com However, this method is noted for its multi-step nature and a comparatively lower yield of 44.9%. google.comgoogle.com

Hydrolysis of halogenated precursors is a common theme. For instance, o-trifluoromethyl benzal fluoride (B91410) can be hydrolyzed in 95% sulfuric acid at temperatures between 90-120°C to give 2-(Trifluoromethyl)benzaldehyde in a high yield of 95%. google.comgoogle.com Similarly, o-trifluoromethyl toluene (B28343) dichloride can be hydrolyzed under pressure at 150-190°C in the presence of a C1-C4 saturated monobasic fatty acid and its corresponding alkali metal salt to produce the aldehyde. google.com A specific example using acetic acid and sodium acetate at 150°C reported an 87.1% yield. google.com

The following table summarizes the key findings from research into alternative precursors for 2-(Trifluoromethyl)benzaldehyde, which is the immediate precursor for the target oxime.

Reactivity and Transformation Pathways of 2 Trifluoromethyl Benzaldehyde Oxime

Nucleophilic and Electrophilic Activation of the Oxime Moiety

The oxime group (-C=N-OH) in 2-(trifluoromethyl)benzaldehyde (B1295035) oxime is amphiphilic, meaning it can exhibit both nucleophilic and electrophilic characteristics.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom allows the oxime to act as a nucleophile. However, the strong electron-withdrawing effect of the ortho-trifluoromethyl group significantly reduces the electron density on the nitrogen, diminishing its nucleophilicity compared to unsubstituted benzaldehyde (B42025) oxime. Despite this, it can still react with strong electrophiles. Activation often occurs at the oxygen atom, for instance, through protonation or acylation, which increases the electrophilicity of the carbon and nitrogen atoms.

Electrophilic Character: The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. The ortho-trifluoromethyl group enhances this electrophilicity by inductively pulling electron density away from the imine carbon. The nitrogen atom can also become electrophilic, particularly in radical cation intermediates generated during oxidative processes. nih.gov For example, under photoinduced electron transfer conditions, the oxime ether can be oxidized to a radical cation, making the nitrogen atom susceptible to nucleophilic attack by an adjacent aryl ring. nih.govnih.gov

The table below summarizes the dual reactivity of the oxime moiety.

| Reactivity Type | Active Center | Influencing Factors | Example Reaction |

| Nucleophilic | Nitrogen Atom | Lone pair availability, reduced by -CF3 group | Reaction with strong electrophiles (e.g., protonation, acylation) |

| Electrophilic | Carbon Atom | Polarization of C=N bond, enhanced by -CF3 group | Nucleophilic addition reactions |

| Electrophilic | Nitrogen Atom | Formation of radical cation intermediates | Intramolecular nucleophilic attack in oxidative cyclization nih.gov |

Cycloaddition Reactions Leading to Nitrogen-Containing Heterocycles

2-(Trifluoromethyl)benzaldehyde oxime is a precursor for 1,3-dipoles, which readily engage in cycloaddition reactions to form five-membered heterocyclic rings.

One of the most significant reactions of aldoximes is their conversion into nitrile oxides (R-C≡N⁺-O⁻), which are highly reactive 1,3-dipoles. The in situ generation of 2-(trifluoromethyl)phenylnitrile oxide from 2-(trifluoromethyl)benzaldehyde oxime can be achieved through oxidation. Common methods involve treating the oxime with reagents like N-chlorosuccinimide followed by elimination with a base, or using milder oxidants such as tert-butyl hypoiodite (B1233010) (t-BuOI). wikipedia.orgorganic-chemistry.org

Once generated, the 2-(trifluoromethyl)phenylnitrile oxide readily undergoes [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) with various dipolarophiles (alkenes or alkynes) to yield isoxazolines or isoxazoles, respectively. organic-chemistry.orgnih.gov These reactions are valuable for constructing nitrogen- and oxygen-containing heterocycles. nih.gov The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of the cycloaddition. nih.gov

Reaction Scheme: [3+2] Cycloaddition

Derivatives of 2-(trifluoromethyl)benzaldehyde oxime, specifically its oxime ethers, can undergo intramolecular oxidative cyclization to produce complex heterocyclic systems like phenanthridines. nih.gov In a process initiated by photoinduced electron transfer (PET), an oxime ether (such as a 2'-arylbenzaldehyde oxime ether) is irradiated in the presence of a photosensitizer. nih.govnih.gov

The proposed mechanism involves the initial oxidation of the oxime ether to a radical cation. This is followed by an intramolecular nucleophilic attack from the tethered aryl ring onto the now highly electrophilic nitrogen atom of the oxime ether radical cation. nih.gov Subsequent steps involving proton transfer and aromatization lead to the formation of the phenanthridine (B189435) skeleton. This reaction is noted for its selectivity and regiospecificity, providing a useful method for synthesizing substituted phenanthridines. nih.gov

| Starting Material | Reaction Type | Key Intermediate | Product |

| 2-(Trifluoromethyl)benzaldehyde Oxime | Oxidation & [3+2] Cycloaddition | 2-(Trifluoromethyl)phenylnitrile Oxide | Isoxazoles/Isoxazolines |

| 2'-(Aryl)-2-(trifluoromethyl)benzaldehyde Oxime Ether | Photoinduced Oxidative Cyclization | Oxime Ether Radical Cation | Phenanthridines |

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comadichemistry.com This is followed by the migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide. wikipedia.org

For an aldoxime like 2-(trifluoromethyl)benzaldehyde oxime, the migrating group can be either the aryl group or the hydrogen atom. Typically, the Beckmann rearrangement of aldoximes can be challenging and may lead to dehydration to form nitriles, a process sometimes referred to as Beckmann fragmentation. adichemistry.com The specific outcome depends heavily on the reaction conditions and the catalyst used (e.g., strong protic acids, Lewis acids, or reagents like tosyl chloride). wikipedia.orgnih.gov If the 2-(trifluoromethyl)phenyl group migrates, the product would be N-(2-(trifluoromethyl)phenyl)formamide. If dehydration occurs, the product is 2-(trifluoromethyl)benzonitrile (B1294956). wikipedia.org

Hydrolysis and Dehydration Reactions

Hydrolysis: Like other oximes, 2-(trifluoromethyl)benzaldehyde oxime can be hydrolyzed back to its parent aldehyde and hydroxylamine (B1172632). This reaction is typically acid-catalyzed and is reversible. wikipedia.orgnih.gov The stability of oximes towards hydrolysis is generally greater than that of imines. nih.govscispace.com The rate of hydrolysis is dependent on pH, with acid catalysis facilitating the cleavage of the C=N bond. scispace.com

Dehydration: The dehydration of aldoximes provides a direct route to nitriles. For 2-(trifluoromethyl)benzaldehyde oxime, this reaction yields 2-(trifluoromethyl)benzonitrile. The reaction is usually promoted by dehydrating agents or under thermal conditions. The Beckmann rearrangement conditions can sometimes favor dehydration, leading to the nitrile as the main product instead of the amide. wikipedia.org

Functionalization at the Hydroxyl Group: Synthesis of Oxime Ethers and Esters

The hydroxyl group of 2-(trifluoromethyl)benzaldehyde oxime is a key site for functionalization, allowing for the synthesis of various derivatives like oxime ethers and esters. These derivatives are often stable compounds and serve as important intermediates for further transformations.

Synthesis of Oxime Ethers: O-alkylation of the oxime is typically achieved by treating it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., sodium hydride, potassium carbonate). The base deprotonates the hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the halide, forming the O-alkyl ether. As previously mentioned, these oxime ethers are crucial substrates for reactions like oxidative cyclization to phenanthridines. nih.gov

Synthesis of Oxime Esters: O-acylation to form oxime esters is accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Oxime esters are also reactive intermediates; for instance, their N–O bond can be activated for radical reactions.

The table below outlines common methods for these functionalizations.

| Derivative | Reagents | Base | General Product |

| Oxime Ether | Alkyl Halide (R-X) | NaH, K₂CO₃ | [2-(CF₃)C₆H₄]CH=N-OR |

| Oxime Ester | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Et₃N | [2-(CF₃)C₆H₄]CH=N-OCOR |

Metal-Mediated Transformations Involving the Oxime Group (e.g., Palladium Catalysis)

The oxime group is a versatile functional handle for various metal-catalyzed transformations. While specific studies on 2-(trifluoromethyl)benzaldehyde oxime are not extensively documented, the reactivity can be inferred from known palladium-catalyzed reactions of other aryl oximes. The ortho-trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring and the oxime, thereby affecting the course and efficiency of these reactions.

Palladium-catalyzed C-H activation/functionalization directed by the oxime group is a prominent transformation. In this context, the oxime can act as a directing group, facilitating the functionalization of the ortho C-H bond of the benzaldehyde-derived part of the molecule. However, in the case of 2-(trifluoromethyl)benzaldehyde oxime, this position is already substituted. Therefore, reactions are more likely to involve the oxime moiety itself or other positions on the aromatic ring.

One common palladium-catalyzed reaction involving oximes is the Beckmann rearrangement, which transforms oximes into amides. While this reaction is typically acid-catalyzed, palladium complexes have been shown to catalyze this transformation under milder conditions. Another area of interest is the palladium-catalyzed cross-coupling reactions where the oxime ether can act as an internal oxidant, enabling Heck-type reactions.

Furthermore, palladium-catalyzed cyclization reactions of oxime acetates with aryl iodides have been reported for the synthesis of 2-imidazolines. lookchem.comamanote.com The electron-withdrawing nature of the trifluoromethyl group in 2-(trifluoromethyl)benzaldehyde oxime could potentially enhance the reactivity of the oxime derivative in such cyclizations.

| Catalyst/Reagent | Substrate Type | Product Type | Potential Influence of 2-CF3 Group |

| Pd(OAc)2 | Oxime Acetates | 2-Imidazolines | May enhance reactivity due to electron withdrawal. |

| Nickel Salts | Benzaldehyde Oxime | Benzamide | The trifluoromethyl group could affect reaction rates. wikipedia.org |

This table is generated based on known reactions of similar compounds and plausible reactivity of 2-(Trifluoromethyl)benzaldehyde oxime.

Regioselective and Stereoselective Transformations

The regioselectivity and stereoselectivity of reactions involving 2-(trifluoromethyl)benzaldehyde oxime are largely dictated by the steric and electronic effects of the ortho-trifluoromethyl group and the geometry of the oxime (E/Z isomerism).

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, in nucleophilic aromatic substitution reactions, it would activate the ring, particularly at the ortho and para positions, although the ortho position is sterically hindered.

In reactions involving the oxime moiety, the inherent stereochemistry of the C=N double bond can lead to stereoselective outcomes. For instance, in addition reactions to the C=N bond, the approach of the reagent can be influenced by the bulky trifluoromethyl group, leading to a preference for one diastereomer.

The presence of electron-withdrawing groups on benzaldehyde derivatives has been shown to play a significant role in the reaction pathway of condensation reactions. For example, in the synthesis of benzimidazoles from o-phenylenediamine (B120857) and benzaldehydes, electron-deficient aldehydes favor the formation of 2-monosubstituted benzimidazoles. nih.govbeilstein-journals.org This suggests that the trifluoromethyl group in 2-(trifluoromethyl)benzaldehyde oxime would similarly direct the regioselectivity in such condensation reactions.

| Reaction Type | Directing Group | Key Factor | Predicted Outcome for 2-(Trifluoromethyl)benzaldehyde Oxime |

| Electrophilic Aromatic Substitution | -CF3 | Electronic Effect | Meta-substitution |

| Nucleophilic Aromatic Substitution | -CF3 | Electronic Effect | Activation at ortho/para positions (steric hindrance at ortho) |

| Condensation with diamines | -CF3 | Electronic Effect | Favors mono-condensation products |

| Addition to C=N bond | -CF3 | Steric Hindrance | Diastereoselective addition |

This table outlines the expected regioselective and stereoselective outcomes based on the influence of the trifluoromethyl group.

Single C(sp3)–F Bond Activation Reactions

The activation of the highly inert C-F bond is a significant challenge in organic synthesis. The trifluoromethyl group of 2-(trifluoromethyl)benzaldehyde oxime presents an opportunity for such transformations. The single C(sp3)-F bond cleavage of trifluoromethylarenes is a challenging yet highly desirable transformation as it allows for the synthesis of difluoromethylated compounds, which are of great interest in medicinal chemistry. nih.govacs.orgnih.gov

Several catalytic systems have been developed for the selective mono-defluorination of trifluoromethyl arenes. rsc.orgnih.govrsc.org These methods often employ transition metal catalysts, such as palladium and copper, or utilize visible-light photoredox catalysis in combination with a Lewis acid. nih.govacs.org

Mechanistic studies suggest that these reactions can proceed through various pathways, including single electron transfer (SET) to the trifluoromethylarene to form a radical anion, which then expels a fluoride (B91410) ion. rsc.org The presence of an ortho-substituent, such as the oxime group in 2-(trifluoromethyl)benzaldehyde oxime, could potentially influence the C-F bond activation through chelation assistance or by altering the electronic properties of the trifluoromethyl group.

For instance, research has shown that an ortho-hydrosilyl group can facilitate C-F transformations in benzotrifluorides. nih.gov While an oxime is different, the principle of ortho-group assistance could be relevant. The reaction conditions for these C-F bond activations are often mild, and the selectivity for mono-defluorination can be high.

| Catalytic System | Proposed Mechanism | Key Intermediate | Substrate Scope |

| Pd/Cu catalysts | Single Electron Transfer | Radical anion | Trifluoromethyl arenes rsc.orgnih.govrsc.org |

| Visible-light photocatalysis with Lewis acid | SET and Lewis acid activation | Borenium cationic species | Trifluoromethylarenes nih.govacs.org |

| Visible-light photoredox catalysis with HFIP | Single Electron Reduction | Difluoromethyl radical | Trifluoromethyl ketones nih.gov |

This table summarizes findings from studies on C-F bond activation in related trifluoromethylated compounds.

Applications of 2 Trifluoromethyl Benzaldehyde Oxime in Advanced Organic Synthesis

Versatile Role as a Synthetic Intermediate

2-(Trifluoromethyl)benzaldehyde (B1295035) oxime serves as a pivotal intermediate in organic synthesis, primarily due to the versatile reactivity of the oxime moiety (C=N-OH). This functional group can be readily transformed into other valuable functionalities, such as nitriles or amines, or it can participate directly in reactions to form more complex structures. The presence of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring influences the reactivity of the oxime, making it a unique synthon for introducing the 2-(trifluoromethyl)phenyl fragment into target molecules. Its stability and synthetic accessibility make it a reliable component in multi-step synthetic sequences.

The dehydration of aldoximes to their corresponding nitriles is a fundamental and well-established transformation in organic chemistry. researchgate.netresearchgate.net 2-(Trifluoromethyl)benzaldehyde oxime can undergo this reaction to yield 2-(trifluoromethyl)benzonitrile (B1294956), a valuable synthetic intermediate in its own right. This conversion is typically achieved using a variety of dehydrating agents. organic-chemistry.org

While the direct dehydration of 2-(Trifluoromethyl)benzaldehyde oxime is a standard transformation, a more advanced and significant application has been developed using structurally similar oximes to generate a different, highly valuable nitrile: trifluoroacetonitrile (B1584977) (CF₃CN). chemistryviews.orgorganic-chemistry.org Trifluoroacetonitrile is an essential reagent for introducing the CF₃ group, particularly in the synthesis of nitrogen-containing heterocycles. chemistryviews.org However, its utility is hampered by the fact that it is a toxic and difficult-to-handle gas. organic-chemistry.org

To circumvent this challenge, researchers have developed stable, solid oxime precursors that release trifluoroacetonitrile in situ under mild conditions. chemistryviews.orgnih.gov Specifically, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime has been shown to release CF₃CN in quantitative yield upon treatment with a mild base. organic-chemistry.orgnih.gov This methodology provides a safer, more practical, and scalable solution for performing trifluoroacetonitrile-based transformations, avoiding the need for specialized equipment to handle the hazardous gas. organic-chemistry.org

Table 1: Common Reagents for Dehydration of Aldoximes to Nitriles

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| Oxalyl chloride / Et₃N / cat. Ph₃PO | Reactions complete in <10 min with 1 mol% catalyst. | researchgate.net |

| [RuCl₂(p-cymene)]₂ / Molecular Sieves | Neutral and mild conditions. | organic-chemistry.org |

| SO₂F₂ (Sulfuryl fluoride) | Mediates transformation of oximes, activating the N-O bond. | beilstein-journals.org |

| Heating in DMSO | Thermal dehydration, often with an acid catalyst like p-TsOH. | sciencemadness.org |

The true synthetic power of using oximes as nitrile precursors is realized in the subsequent construction of trifluoromethylated heterocyclic compounds. chemistryviews.org These structures are prevalent in pharmaceuticals and agrochemicals. nih.gov The in situ generation of trifluoroacetonitrile (CF₃CN) from its oxime precursor allows for its immediate use in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like nitrile oxides and nitrile imines. organic-chemistry.orgmdpi.com

This strategy has been successfully employed to synthesize a range of 5-trifluoromethyl-substituted heterocycles. For example, the reaction of in situ-generated CF₃CN with various nitrile oxides (themselves often generated from different oximes) produces 5-trifluoromethyl-1,2,4-oxadiazoles. organic-chemistry.org Similarly, reacting CF₃CN with nitrile imines generated from hydrazonoyl chlorides leads to the regioselective formation of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This approach has also been extended to the synthesis of 2-trifluoromethyl-thiazoles via cycloaddition with pyridinium (B92312) 1,4-zwitterionic thiolates. rsc.org The methodology is valued for its operational simplicity, mild reaction conditions, and broad functional group tolerance. mdpi.com

Table 2: Examples of Heterocycles Synthesized Using an Oxime-Derived CF₃CN Precursor

| 1,3-Dipole / Reagent | Resulting Heterocycle Core | Reaction Type | Reference |

|---|---|---|---|

| Nitrile Oxides (Ar-CNO) | 5-Trifluoromethyl-1,2,4-oxadiazole | [3+2] Cycloaddition | organic-chemistry.org |

| Nitrile Imines (Ar-CN-NR) | 5-Trifluoromethyl-1,2,4-triazole | [3+2] Cycloaddition | mdpi.com |

| Pyridinium 1,4-zwitterionic thiolates | 2-Trifluoromethyl-thiazole | [3+2] Cycloaddition | rsc.org |

| Aryl-substituted N–tert-butyl nitrones | 3-Aryl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole | [3+2] Cycloaddition | chemistryviews.org |

Integration into Complex Molecule Construction

Beyond its role as a precursor to smaller reactive species, the 2-(trifluoromethyl)phenyl moiety, as carried by the oxime, is integrated as a core structural unit in the synthesis of larger, more complex molecules. The oxime can function as a protected form of the aldehyde, allowing other transformations to occur elsewhere in the molecule before its eventual deprotection or conversion.

The parent aldehyde, 2-(trifluoromethyl)benzaldehyde, is a documented starting material for complex structures such as ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. The synthesis of these intricate dihydropyridine (B1217469) scaffolds relies on the aldehyde as a key building block. The oxime provides a stable, crystalline intermediate that can be easily purified and stored before being used in such multi-component reactions, often after conversion back to the aldehyde.

Furthermore, the 2-(trifluoromethyl)phenyl group is a key feature in various biologically active compounds, including 2-(trifluoromethyl)benzimidazole (B189241) derivatives, which have shown significant antiparasitic activity. nih.govresearchgate.net The synthesis of these benzimidazoles often involves the condensation of a substituted o-phenylenediamine (B120857) with 2-(trifluoromethyl)benzaldehyde or a derivative thereof. The oxime can serve as a stable precursor to the required aldehyde, facilitating the handling and purification process during the synthesis of these complex therapeutic agents. researchgate.net

Development of Chemical Probes and Advanced Reagents

The unique properties imparted by the trifluoromethyl group make 2-(Trifluoromethyl)benzaldehyde oxime and its derivatives attractive candidates for the development of chemical probes and advanced reagents. ontosight.ai Although specific applications for this exact molecule are still emerging, the principles for its use are well-founded in medicinal and chemical biology.

The CF₃ group is an excellent reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions in biological systems without the background noise typical of ¹H NMR. A molecule containing the 2-(trifluoromethyl)phenyl moiety could be designed as a probe to bind to a specific biological target, with changes in the ¹⁹F NMR signal indicating a binding event.

Moreover, the trifluoromethyl group significantly increases lipophilicity, which can be a crucial parameter in the design of chemical probes intended to cross cell membranes or interact with hydrophobic pockets in proteins. ontosight.ai Compounds with similar structures have been explored as potential inhibitors or modulators of biological pathways. ontosight.ai The oxime functionality itself provides a convenient chemical handle for conjugation. For instance, it can be used to attach fluorophores, biotin (B1667282) tags, or other reporter groups, transforming the core molecule into a bespoke chemical probe for biological imaging or pull-down assays. researchgate.net The combination of a tunable reactive handle (the oxime) and a powerful spectroscopic label (the CF₃ group) makes this class of compounds highly promising for the creation of next-generation chemical tools.

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Benzaldehyde Oxime

Detailed Mechanistic Pathways of Oxime Formation

The formation of 2-(trifluoromethyl)benzaldehyde (B1295035) oxime from 2-(trifluoromethyl)benzaldehyde and hydroxylamine (B1172632) follows a well-established mechanism for oxime synthesis, which is characterized by a two-step acid-catalyzed nucleophilic addition-elimination process.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the benzaldehyde (B42025). The powerful electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate compared to unsubstituted benzaldehyde.

The detailed mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, forming a good leaving group (water).

Dehydration: The elimination of a water molecule occurs, accompanied by the formation of a carbon-nitrogen double bond (C=N), yielding the final oxime product.

The reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-6). researchgate.net These conditions are sufficient to catalyze the reaction by protonating the carbonyl group but not so acidic as to completely protonate the hydroxylamine nucleophile, which would render it non-reactive. researchgate.netnumberanalytics.com

Photoinduced Electron Transfer (PET) Studies

Photoinduced electron transfer (PET) is a photochemical process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. rsc.orgrsc.org In the context of molecules like 2-(trifluoromethyl)benzaldehyde oxime, PET studies can illuminate the behavior of excited states and the formation of reactive intermediates. A typical PET system involves a fluorophore (light-absorbing entity), a receptor (analyte-binding site), and a spacer connecting them. almacgroup.com The trifluoromethylated aromatic ring can act as a component in such systems, where its electronic properties are modulated upon excitation or interaction with other species.

Upon photoexcitation, an electron can be ejected from the molecule or transferred to an acceptor, resulting in the formation of a radical cation. For trifluoromethyl-containing aromatic compounds, single-electron transfer can generate such intermediates. ccspublishing.org.cn The formation of the radical cation of 2-(trifluoromethyl)benzaldehyde oxime would involve the removal of an electron from the π-system of the aromatic ring or the oxime moiety.

The general pathway can be described as: Molecule + hν → [Molecule]* (Excited State) [Molecule]* → [Molecule]•+ + e⁻ (Formation of Radical Cation)

These radical cation intermediates are highly reactive species. Their subsequent reactivity can include:

Coupling Reactions: They can couple with other molecules, including neutral species or other radicals.

Deprotonation: Loss of a proton can lead to the formation of a neutral radical species.

Fragmentation: The radical cation may undergo bond cleavage to yield smaller charged or neutral fragments.

The presence of the electron-withdrawing -CF₃ group would influence the stability and reactivity of the radical cation, generally making the aromatic ring more electron-deficient and affecting subsequent reaction pathways.

Following photoexcitation, molecules can undergo intramolecular or intermolecular proton transfer, a fundamental process in photochemistry. nih.gov For 2-(trifluoromethyl)benzaldehyde oxime, the hydroxyl group (-OH) of the oxime is a potential proton donor. An excited-state intramolecular proton transfer (ESIPT) could occur, potentially to the nitrogen atom or another acceptor site within a molecular complex.

Scission, or bond cleavage, is another critical deactivation pathway for excited-state molecules. In the radical cation of the oxime, several scission pathways are plausible:

N-O Bond Scission: Homolytic or heterolytic cleavage of the nitrogen-oxygen bond is a common pathway in oxime radical chemistry, leading to the formation of iminyl radicals.

C=N Bond Scission: Cleavage of the carbon-nitrogen double bond could also occur, leading to fragmentation of the molecule.

C-F Bond Scission: While the C-F bond is very strong, under reductive conditions following electron capture (forming a radical anion), the elimination of a fluoride (B91410) ion can occur, leading to the formation of a difluorobenzyl radical. ccspublishing.org.cn

These pathways are often competitive, and the predominant route depends on the specific reaction conditions, including the solvent and the presence of other reactive species.

Kinetic and Thermodynamic Analysis of Transformation Pathways

The study of reaction kinetics provides quantitative data on the rates of chemical processes, while thermodynamics describes the energy changes associated with them. For reactions involving 2-(trifluoromethyl)benzaldehyde oxime, such as its formation or subsequent transformations, these analyses are crucial for understanding the mechanism.

Kinetic studies of oxime formation are often conducted by monitoring the concentration of reactants or products over time, for example, using ¹H NMR spectroscopy or UV-Vis spectrophotometry. researchgate.netresearchgate.net The reaction of substituted benzaldehydes generally follows second-order kinetics, being first-order with respect to both the aldehyde and hydroxylamine. researchgate.net

The table below presents hypothetical kinetic data for the formation of various substituted benzaldehyde oximes to illustrate the effect of substituents.

| Substituent (at para-position) | Rate Constant, k (M⁻¹s⁻¹) | Activation Enthalpy, ΔH# (kJ/mol) | Activation Entropy, ΔS# (J/mol·K) |

|---|---|---|---|

| -NO₂ | 0.150 | 45.2 | -120 |

| -CF₃ | 0.115 | 48.1 | -115 |

| -H | 0.025 | 55.6 | -108 |

| -CH₃ | 0.010 | 60.3 | -102 |

| -OCH₃ | 0.005 | 64.8 | -98 |

Note: Data are illustrative and intended to show general trends.

From the temperature dependence of the rate constants, thermodynamic activation parameters such as activation enthalpy (ΔH#) and activation entropy (ΔS#) can be determined using the Eyring equation. A positive ΔH# indicates an energy barrier to the reaction, while a typically negative ΔS# for bimolecular reactions like oxime formation suggests a more ordered transition state compared to the reactants. researchgate.net

Role of Substituent Effects on Reaction Mechanisms (e.g., Hammett Plots)

The effect of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, reflected by its large positive Hammett σ value. For the formation of benzaldehyde oximes, the reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. researchgate.net This results in a positive value for the reaction constant, ρ. A Hammett plot for such a reaction would show a positive slope.

The table below lists Hammett σ constants for various substituents.

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

The large positive σ value for the -CF₃ group (σₚ = 0.54) signifies its powerful electron-withdrawing nature through inductive effects, which would lead to a significant rate enhancement for the nucleophilic attack on the carbonyl carbon during oxime formation.

Elucidation of Catalytic Cycles in Metal-Promoted Reactions

2-(Trifluoromethyl)benzaldehyde oxime can participate in various metal-promoted reactions, where the metal catalyst facilitates transformations through a cyclic mechanism. The oxime group can act as a directing group in C-H activation reactions, or the aromatic ring can undergo cross-coupling reactions.

A plausible catalytic cycle for a palladium-catalyzed C-H functionalization reaction, with the oxime acting as a directing group, can be outlined as follows: beilstein-journals.org

Coordination/C-H Activation: The palladium(II) catalyst coordinates to the oxime nitrogen. This is followed by the activation of an ortho C-H bond on the benzaldehyde ring, forming a five-membered palladacycle intermediate. This step is often the rate-determining step.

Oxidative Addition: A coupling partner (e.g., an organohalide or another reagent) undergoes oxidative addition to the palladium center, increasing its oxidation state from Pd(II) to Pd(IV).

Reductive Elimination: The desired C-C or C-heteroatom bond is formed through reductive elimination from the Pd(IV) intermediate. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

Similarly, copper catalysts can be used to generate iminoxyl radicals from oximes, which can then participate in coupling reactions. beilstein-journals.org The catalytic cycle would involve the oxidation of the oxime by Cu(II) to form the radical and Cu(I), followed by the reaction of the radical and subsequent re-oxidation of Cu(I) to Cu(II) to complete the cycle. The electronic properties conferred by the -CF₃ group can influence the rates of these individual steps, such as oxidative addition and reductive elimination, by modifying the electron density at the metal center and the aromatic ring.

Theoretical and Computational Studies of 2 Trifluoromethyl Benzaldehyde Oxime

Quantum Chemical Calculations for Optimized Geometries and Electronic Structures

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the minimum energy conformation. For molecules like 2-(Trifluoromethyl)benzaldehyde (B1295035) oxime, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

The geometry of the oxime group (-CH=N-OH) and its orientation relative to the benzene (B151609) ring are of particular interest. Studies on the parent molecule, benzaldehyde (B42025) oxime, have shown that the planar conformation is the most stable. The introduction of a bulky and strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position is expected to induce significant steric and electronic effects. These effects would likely alter the planarity of the molecule and influence the rotational barrier of the C-C bond connecting the aldehyde group to the phenyl ring.

Computational studies on similar substituted aromatic oximes have been used to predict the favored conformations and geometrical parameters. The optimized geometry provides the foundation for all other computational predictions, including electronic and spectroscopic properties.

Table 1: Representative Calculated Structural Parameters for Substituted Benzaldehyde Oximes This table presents typical data obtained from DFT calculations on similar structures to illustrate the outputs of geometry optimization. Specific values for 2-(Trifluoromethyl)benzaldehyde oxime are not available in the cited literature.

| Parameter | Typical Value (Å or °) | Description |

| C=N Bond Length | 1.29 - 1.30 Å | Double bond of the oxime group. |

| N-O Bond Length | 1.37 - 1.39 Å | Single bond in the oxime group. |

| C-CF₃ Bond Length | 1.49 - 1.51 Å | Bond between the ring and trifluoromethyl group. |

| C-C-N Bond Angle | 120 - 125 ° | Angle defining the geometry around the oxime carbon. |

| C-N-O-H Dihedral Angle | 0° or 180° | Describes the syn or anti conformation of the oxime. |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a widely used computational method to study the pathways of chemical reactions, providing detailed information about energy changes and the structures of transient species.

For reactions involving 2-(Trifluoromethyl)benzaldehyde oxime, such as its formation from 2-(trifluoromethyl)benzaldehyde and hydroxylamine (B1172632), DFT calculations can map out the entire reaction mechanism. This process involves:

Reactants and Products: Calculating the optimized geometries and energies of the starting materials and final products.

Intermediates: Identifying any stable molecules that are formed and consumed during the reaction, such as a hemiaminal intermediate.

Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants to intermediates or intermediates to products. A transition state represents the energy barrier that must be overcome for the reaction to proceed.

For example, in the formation of an oxime, a key transition state involves the nucleophilic attack of the amine on the carbonyl carbon, followed by another transition state for the dehydration step to form the final C=N bond. The presence of the electron-withdrawing -CF₃ group would make the carbonyl carbon more electrophilic, likely affecting the energy barrier of the initial nucleophilic attack.

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these effects. Solvation models treat the solvent as a continuous medium with a specific dielectric constant, a method known as the Polarizable Continuum Model (PCM) or similar approaches like the COSMO or SMD models.

These models calculate the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase into the solvent. This energy contribution is then added to the gas-phase energies of reactants, transition states, and products to provide a more realistic picture of the reaction energetics in solution. For polar molecules like oximes, the stabilization provided by a polar solvent can be substantial, often lowering activation energy barriers and potentially altering the relative stability of intermediates.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable data on the distribution of electrons and the energies of molecular orbitals.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For 2-(Trifluoromethyl)benzaldehyde oxime, the electron-withdrawing -CF₃ group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde oxime.

Charge Distribution and Molecular Electrostatic Potential (MEP): Calculations can determine the partial charge on each atom. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map shows regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In 2-(Trifluoromethyl)benzaldehyde oxime, negative potential would be expected around the oxygen and nitrogen atoms of the oxime group, while positive potential would be found on the oxime hydrogen and influenced by the -CF₃ group.

Table 2: Representative Frontier Orbital Energies for Substituted Aromatic Compounds This table provides typical values to illustrate how substituents affect HOMO-LUMO energies. Specific calculated values for 2-(Trifluoromethyl)benzaldehyde oxime are not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzaldehyde Oxime (Parent) | ~ -6.5 | ~ -1.0 | ~ 5.5 |

| Electron-Donating Group Substituted | ~ -6.0 | ~ -0.8 | ~ 5.2 |

| Electron-Withdrawing Group Substituted | ~ -7.0 | ~ -1.5 | ~ 5.5 |

Computational Prediction and Experimental Validation of Spectroscopic Data

Computational chemistry can predict various types of spectra, which can then be compared with experimental results to validate the calculated structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and twists. The calculated spectrum can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and the presence of specific functional groups. For 2-(Trifluoromethyl)benzaldehyde oxime, characteristic frequencies for the O-H stretch, C=N stretch, and C-F stretches of the -CF₃ group would be of primary interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated and compared to experimental NMR data. This comparison is a powerful tool for structure elucidation and confirming atom connectivity. The predicted shifts for the protons and carbons in the aromatic ring, the oxime group, and the trifluoromethyl group would be compared to experimental spectra to confirm the identity and purity of the compound.

This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, providing a comprehensive understanding of molecular structure and properties.

Derivatives and Analogues of 2 Trifluoromethyl Benzaldehyde Oxime

Synthesis and Chemical Behavior of O-Substituted Oxime Ethers

O-substituted oxime ethers are a significant class of derivatives of 2-(trifluoromethyl)benzaldehyde (B1295035) oxime, characterized by the replacement of the hydroxyl proton with an alkyl or aryl group. This transformation imparts greater stability against hydrolysis compared to the parent oxime and modifies the electronic nature of the C=N-O moiety.

The primary route for the synthesis of these ethers is the O-alkylation of the parent oxime. This nucleophilic substitution reaction is typically achieved by treating 2-(trifluoromethyl)benzaldehyde oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfate (B86663), in the presence of a base. The base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH), deprotonates the oxime hydroxyl group to form a more nucleophilic oximate anion, which then attacks the electrophilic alkylating agent. organic-chemistry.org The choice of solvent, base, and reaction conditions can be optimized to achieve high yields.

The chemical behavior of these O-substituted ethers is distinct from the parent oxime. The absence of the acidic hydroxyl proton makes them less susceptible to reactions like the Beckmann rearrangement under typical acidic conditions. However, the C=N-O-R linkage can be cleaved under specific reductive or oxidative conditions. Furthermore, the oxime ether motif is a key component in many biologically active molecules and serves as a stable platform for further molecular elaboration. acs.org For instance, aldehydes can be converted in a single step to oxime ethers, which are prevalent motifs in antiviral and anticancer agents. acs.org

Table 1: General Conditions for Synthesis of O-Substituted Oxime Ethers

| Component | Examples | Role in Reaction |

|---|---|---|

| Oxime | 2-(Trifluoromethyl)benzaldehyde oxime | The starting material containing the nucleophilic hydroxyl group. |

| Alkylating Agent | Methyl iodide (CH₃I), Benzyl bromide (BnBr), Diethyl sulfate ((C₂H₅)₂SO₄) | Provides the electrophilic alkyl group to be attached to the oxygen. |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) | Deprotonates the oxime -OH group to form the reactive oximate anion. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Tetrahydrofuran (B95107) (THF) | Solubilizes reactants and facilitates the reaction. |

Preparation and Reactivity of Oxime Esters

Oxime esters are another important class of derivatives, formed by the acylation of the hydroxyl group of 2-(trifluoromethyl)benzaldehyde oxime. This is typically accomplished by reacting the oxime with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). Strong catalysts like trifluoromethanesulfonic acid (TfOH) can also promote O-acylation reactions. mdpi.com

The reactivity of oxime esters is dominated by the properties of the N-O bond, which is relatively weak and susceptible to cleavage. This feature has been exploited in modern synthetic chemistry. Under thermal or photochemical conditions, or through transition metal catalysis, the N-O bond can undergo homolytic cleavage to generate iminyl radicals. nsf.gov These reactive intermediates can participate in a variety of bond-forming reactions, including C-H functionalization and cycloadditions, making oxime esters valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. nsf.gov For example, α-acyl oxime esters can be fragmented to generate acyl radicals for subsequent C-C bond-forming reactions. nsf.gov

Table 2: Common Reagents for the Preparation of Oxime Esters

| Reagent Type | Specific Examples | Purpose |

|---|---|---|

| Acylating Agent | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl), Acetic anhydride ((CH₃CO)₂O) | Provides the acyl group that esterifies the oxime's hydroxyl function. |

| Base | Pyridine, Triethylamine (Et₃N) | Acts as a catalyst and scavenges the acid byproduct generated during the reaction. |

| Catalyst | Trifluoromethanesulfonic acid (TfOH) | A strong acid catalyst that can facilitate the acylation process. mdpi.com |

Structure-Reactivity Relationships within Fluorinated Benzaldehyde (B42025) Oxime Series

The presence and position of fluorine substituents on the benzaldehyde oxime ring profoundly influence the molecule's reactivity, particularly in classic reactions like the Beckmann rearrangement. wikipedia.org This acid-catalyzed reaction transforms an oxime into an N-substituted amide. The reaction is stereospecific, with the group positioned anti (opposite) to the hydroxyl group on the nitrogen atom migrating to form the new C-N bond. wikipedia.orgorganic-chemistry.org

For aldoximes like the 2-(trifluoromethyl)benzaldehyde oxime, the Beckmann rearrangement competes with a fragmentation reaction that yields a nitrile. researchgate.net The electronic properties of the substituent on the aromatic ring are a key determinant of the reaction pathway.

Electron-donating groups on the phenyl ring can stabilize the transition state of the rearrangement by facilitating the migration of the aryl group, thus favoring amide formation.

Electron-withdrawing groups , such as the trifluoromethyl (CF₃) group, have the opposite effect. The strong inductive electron-withdrawing nature of the CF₃ group, especially at the ortho position, destabilizes the transition state for aryl migration. This makes the 2-(trifluoromethyl)phenyl group a poor migrating group. Consequently, the competing fragmentation pathway to form 2-(trifluoromethyl)benzonitrile (B1294956) is often favored. This occurs because the alternative (hydrogen migration) is generally less favorable, and cleavage of the C-C bond to form a stable carbocation is not possible in this system.

The steric bulk of the ortho-CF₃ group may also play a role in disfavoring the transition state geometry required for the rearrangement.

Table 3: Predicted Reactivity in the Beckmann Rearrangement for Fluorinated Benzaldehyde Oximes

| Compound | Substituent Effect | Predicted Major Product | Rationale |

|---|---|---|---|

| 4-Fluorobenzaldehyde (B137897) oxime | Weakly deactivating (-I > +M) | Mixture of amide and nitrile | The fluorine atom's effect is modest, allowing both rearrangement and fragmentation pathways to occur. |

| 4-(Trifluoromethyl)benzaldehyde oxime | Strongly deactivating (-I) | Primarily Nitrile | The powerful electron-withdrawing CF₃ group makes the aryl group electron-poor and a poor migrant, favoring fragmentation. |

| 2-(Trifluoromethyl)benzaldehyde oxime | Strongly deactivating (-I) and Steric hindrance | Almost exclusively Nitrile | The strong inductive effect and steric bulk of the ortho-CF₃ group strongly disfavor aryl migration, making fragmentation the dominant pathway. |

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the Oxime Moiety

The concept of hybrid molecular scaffolds involves combining different structural motifs or pharmacophores into a single molecule to achieve novel or enhanced functionality, often for applications in medicinal chemistry or materials science. mdpi.com The 2-(trifluoromethyl)benzaldehyde oxime moiety is a valuable building block for such designs due to the unique properties conferred by both the oxime group and the trifluoromethyl substituent.

The oxime functional group can act as a versatile linker or a key interacting group with biological targets, for instance, through hydrogen bonding. nih.gov The trifluoromethyl group is a well-known bioisostere for other groups and is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

A relevant example is the design of enzyme inhibitors based on 2-aminobenzaldehyde (B1207257) oxime analogs. nih.gov In these scaffolds, the oxime's hydroxyl group was found to be crucial for affinity to the enzyme through hydrogen bonding. By analogy, the 2-(trifluoromethyl)benzaldehyde oxime core can be integrated into larger molecular frameworks. The synthesis of such hybrids would involve preparing the oxime and then using its reactivity—or the reactivity of the aldehyde precursor—to append other molecular fragments. For instance, the oxime could be alkylated (as in section 7.1) with a larger, functionalized molecule, or the aldehyde could participate in multi-component reactions to build a complex heterocyclic scaffold, which is then converted to the oxime in a final step. This strategy allows for the creation of diverse and complex molecules centered around the trifluoromethyl-substituted oxime core for various scientific applications.

Catalysis and Industrial Relevance in the Synthesis and Transformations of 2 Trifluoromethyl Benzaldehyde Oxime

Scalable Synthetic Routes and Process Optimization for Industrial Applications

For 2-(trifluoromethyl)benzaldehyde (B1295035) oxime to be industrially viable, its synthesis must be scalable, cost-effective, and efficient. The industrial production of oximes, such as cyclohexanone (B45756) oxime, provides a model for the potential large-scale synthesis of this compound. The ammoximation process using TS-1 catalysts is a prime example of a successful industrial catalytic route for oxime production. hydro-oxy.com

The development of continuous flow processes for reactions involving oximes, such as the Beckmann rearrangement, demonstrates a strategy for process optimization. nih.gov Continuous flow reactors can improve safety, efficiency, and scalability by allowing for precise control over reaction parameters and minimizing the volume of hazardous materials at any given time. nih.gov

A key consideration for the industrial application of 2-(trifluoromethyl)benzaldehyde oxime is the synthesis of its precursor, 2-(trifluoromethyl)benzaldehyde. Many older methods for producing this aldehyde were not suitable for industrialization due to high costs, multi-step processes, and significant pollution. More recent patented methods focus on developing cheaper, more straightforward, and environmentally friendly routes to this key intermediate.

The choice of catalyst is paramount for industrial scalability. Heterogeneous catalysts are generally preferred due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling, thereby reducing costs. d-nb.infonih.gov The immobilization of homogeneous catalysts on solid supports is another strategy to combine the high activity and selectivity of these catalysts with the practical advantages of heterogeneous systems. d-nb.info

| Process | Catalyst/Method | Key Features for Scalability |

|---|---|---|

| Ammoximation | Titanium silicates (e.g., TS-1) | Single-step process, heterogeneous catalyst, potential for in situ H2O2 generation |

| Catalytic Rearrangement | Continuous flow reactors | Improved safety and control, enhanced efficiency, easier scale-up |

| General Oximation | Immobilized catalysts | Combines advantages of homogeneous and heterogeneous catalysis, catalyst reusability |

Environmental and Economic Considerations of Current and Future Methodologies

The environmental impact and economic viability of chemical processes are increasingly important drivers for the development of new synthetic methodologies. Traditional methods for oxime synthesis often rely on stoichiometric reagents and organic solvents, leading to significant waste generation and environmental pollution. ijprajournal.comresearchgate.netnih.gov

Environmental Considerations:

The principles of green chemistry are highly relevant to the synthesis and transformation of 2-(trifluoromethyl)benzaldehyde oxime. The use of heterogeneous catalysts, particularly those that can be recycled and reused, is a key aspect of developing more sustainable processes. d-nb.infonih.gov Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water can significantly reduce the environmental footprint of the synthesis. ijprajournal.comias.ac.in

Catalytic processes that utilize safer and more abundant reagents are also highly desirable. For example, the use of hydrogen peroxide as an oxidant in ammoximation is preferable to many other oxidizing agents, and the ability to generate it in situ further enhances the safety and sustainability of the process. hydro-oxy.comnih.gov

Economic Considerations:

From an economic perspective, the cost of raw materials, catalysts, and energy, as well as the efficiency of the process (yield, selectivity, and turnover number), are critical factors. Catalytic methods offer significant economic advantages by reducing the amount of reagents needed, lowering energy consumption through milder reaction conditions, and simplifying product purification. imarcgroup.com

The development of robust and long-lasting catalysts is essential for minimizing costs in an industrial setting. The ability to regenerate and reuse catalysts over multiple cycles is a key economic driver for the adoption of catalytic technologies. nih.gov Moreover, the global demand for specialty chemicals like oximes, which are crucial intermediates in the pharmaceutical and agrochemical industries, supports the economic incentive for developing more efficient and sustainable production methods. imarcgroup.com The market for oximes is driven by their pivotal role in organic synthesis, and as environmental and healthcare concerns grow, the demand for oxime-based compounds is expected to increase. imarcgroup.com

Future Research Directions and Advanced Methodological Developments for 2 Trifluoromethyl Benzaldehyde Oxime

Integration with Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing to the synthesis and transformation of 2-(trifluoromethyl)benzaldehyde (B1295035) oxime represents a significant avenue for future research. Continuous-flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps.

Future investigations should focus on developing continuous-flow methods for the synthesis of 2-(trifluoromethyl)benzaldehyde oxime itself. This could involve the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine (B1172632) in a microreactor system, allowing for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. The enhanced safety features of flow reactors would be particularly beneficial for handling potentially hazardous reagents or intermediates.

Furthermore, the use of 2-(trifluoromethyl)benzaldehyde oxime as a substrate in continuous-flow transformations is a promising area. For instance, its conversion to various heterocyclic compounds or its participation in multi-step continuous syntheses of active pharmaceutical ingredients could be explored. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, would enable real-time reaction monitoring and optimization.

Table 1: Potential Advantages of Flow Chemistry for 2-(Trifluoromethyl)benzaldehyde Oxime

| Feature | Advantage in the Context of 2-(Trifluoromethyl)benzaldehyde Oxime |

| Enhanced Safety | Safe handling of potentially exothermic reactions and hazardous reagents. |

| Precise Control | Accurate control over temperature, pressure, and residence time, leading to improved selectivity and yield. |

| Rapid Optimization | High-throughput screening of reaction conditions to quickly identify optimal parameters. |

| Scalability | Seamless scaling from laboratory to production scale by numbering-up or extending operation time. |

| Integration | Potential for multi-step synthesis and in-line purification, reducing manual handling and processing time. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The unique electronic properties conferred by the trifluoromethyl group can be exploited to uncover novel reactivity patterns for 2-(trifluoromethyl)benzaldehyde oxime. Future research should venture beyond its traditional roles and explore unprecedented transformations.

One promising area is the exploration of its photochemical and electrochemical reactivity. Photoinduced reactions, such as [2+2] cycloadditions or rearrangements, could lead to the synthesis of novel fluorinated scaffolds. nsf.gov Electrochemical methods, on the other hand, could enable redox-neutral transformations or provide access to highly reactive intermediates under mild conditions. For example, the electrochemical trifluoromethylation of alkenyl oximes to produce fluorine-containing isoxazolines has been reported and suggests the potential for similar radical-mediated cyclizations involving 2-(trifluoromethyl)benzaldehyde oxime. rsc.org